molecular formula C9H6ClFO2 B7859568 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid

3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid

Cat. No.: B7859568
M. Wt: 200.59 g/mol
InChI Key: OYFKFZBXVYKVCD-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid, also known as 3-(3-Chloro-4-fluorophenyl)acrylic acid, is an organic compound with the molecular formula C9H6ClFO2. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a prop-2-enoic acid moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid typically involves the reaction of 3-chlorocinnamic acid with hydrogen fluoride. This reaction is generally carried out at room temperature in an appropriate solvent . The process can be summarized as follows:

    Starting Material: 3-chlorocinnamic acid.

    Reagent: Hydrogen fluoride.

    Conditions: Room temperature, suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Addition: Electrophiles like bromine or nucleophiles like hydroxide ions.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The prop-2-enoic acid moiety can participate in reactions that modify biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-fluorophenyl)prop-2-enoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions in chemical and biological systems, making it valuable for various applications .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFKFZBXVYKVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of 3-chloro-4-fluorobenzaldehyde (55 g, 0.35 mole), malonic acid (47 g, 0.45 mole) and 3.5 ml of piperidine in 138 ml of pyridine was heated on a steam bath for 2 hours. The reaction solution was poured into a mixture of 200 ml of concentrated hydrochloric acid and 320 g of ice to give after filtration and water wash 44 g (63%). The crude intermediate was used without further purification in part D.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
138 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
320 g
Type
reactant
Reaction Step Two

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